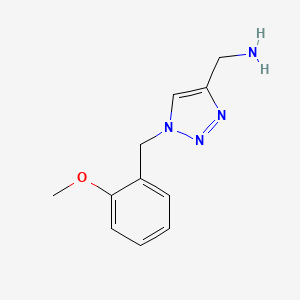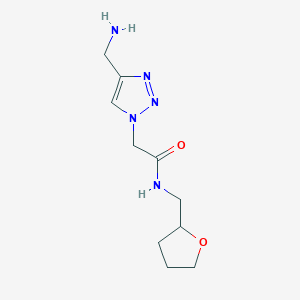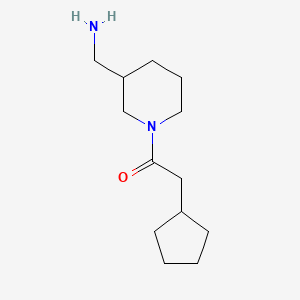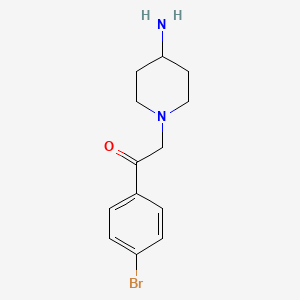![molecular formula C9H8F2N4 B1464977 [1-(2,5-Difluorphenyl)-1H-1,2,3-triazol-4-yl]methanamin CAS No. 1247772-87-7](/img/structure/B1464977.png)
[1-(2,5-Difluorphenyl)-1H-1,2,3-triazol-4-yl]methanamin
Übersicht
Beschreibung
“[1-(2,3-difluorophenyl)cyclopentyl]methanamine hydrochloride” is a compound with the CAS Number: 1798713-22-0 . It has a molecular weight of 247.72 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds was identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .
Physical And Chemical Properties Analysis
The compound “[1-(2,3-difluorophenyl)cyclopentyl]methanamine hydrochloride” is stored at room temperature and comes in a powder form .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: c-Met-Inhibition
c-Met: ist eine Proteinkinase, die eine entscheidende Rolle beim Wachstum und der Metastasierung von Krebszellen spielt. Verbindungen, die den 1,2,3-Triazol-Rest enthalten, wie z. B. unsere Zielverbindung, haben eine potente Inhibition der c-Met-Proteinkinase gezeigt. Dies macht sie zu wertvollen potenziellen Therapeutika bei der Behandlung verschiedener Krebsarten .
Neuropharmakologie: Modulation des GABA A-Rezeptors
Der GABA A-Rezeptor ist ein bekanntes Ziel für die Behandlung neurologischer Erkrankungen. Es wurde berichtet, dass Triazolderivate, einschließlich [1-(2,5-Difluorphenyl)triazol-4-yl]methanamin, eine allosterische modulierende Aktivität am GABA A-Rezeptor aufweisen. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Behandlungen für Erkrankungen wie Epilepsie, Angstzustände und Schlaflosigkeit hin .
Polymerchemie: Komponenten von Solarzellen
Im Bereich der Polymerchemie wurden Triazolverbindungen in Polymere eingebaut, die in Solarzellen verwendet werden. Ihre strukturellen Eigenschaften tragen zur Effizienz und Stabilität von Solarzellen bei, was sie zu einem wichtigen Forschungsgebiet für erneuerbare Energietechnologien macht .
Fluoreszierende Sonden
Triazolderivate werden als fluoreszierende Sonden in der biochemischen Forschung eingesetzt. Sie können an bestimmte Proteine oder DNA-Sequenzen binden und Fluoreszenz emittieren, was die Visualisierung und Verfolgung biologischer Prozesse in Echtzeit ermöglicht .
Antikrebsmittel
Die Strukturanaloga unserer Verbindung haben signifikante zytotoxische Aktivitäten gegen verschiedene menschliche Tumorzelllinien gezeigt. Dies deutet auf das Potenzial von [1-(2,5-Difluorphenyl)triazol-4-yl]methanamin als Antikrebsmittel hin, möglicherweise durch Mechanismen wie Apoptoseinduktion .
Enzyminhibition: BACE-1-Inhibitoren
BACE-1: (Beta-Sekretase 1) ist ein Enzym, das an der Produktion von Beta-Amyloid-Peptiden beteiligt ist, die in die Alzheimer-Krankheit verwickelt sind. Triazolhaltige Verbindungen haben eine BACE-1-Inhibition gezeigt, was auf eine mögliche Anwendung bei der Entwicklung von Alzheimer-Behandlungen hindeutet .
Safety and Hazards
The safety information for “[1-(2,3-difluorophenyl)cyclopentyl]methanamine hydrochloride” includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes in cellular processes . The interaction usually involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects .
Eigenschaften
IUPAC Name |
[1-(2,5-difluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCGBFPTDPZJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)


![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
